N-[1-(1-benzothiophen-3-yl)propan-2-yl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c1-11(17-16(18)14-6-4-8-19-14)9-12-10-20-15-7-3-2-5-13(12)15/h2-8,10-11H,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLUYMHEQZTDTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]furan-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzothiophen-3-yl)propan-2-yl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with various functional groups attached to the furan ring .
Scientific Research Applications
N-[1-(1-benzothiophen-3-yl)propan-2-yl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly targeting neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating neurotransmitter levels and inhibiting specific enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with naphtho[2,1-b]furan carboxamide derivatives (e.g., compounds 3 , 4 , 5(a-d) , and 6(a-d) from the cited study ). Key differences include:
- Core Heterocycle: The target compound uses a benzothiophene ring, whereas analogs like 5(a-d) and 6(a-d) feature a naphtho[2,1-b]furan system.
- Substituents : The target compound lacks nitro groups and acetylated hydrazine moieties present in analogs like 3 and 4 , which are critical for antibacterial activity in the latter compounds .
Pharmacological Activity
- Antibacterial Efficacy : Naphtho[2,1-b]furan derivatives (e.g., 5(a-d) ) exhibit moderate to strong activity against Staphylococcus aureus and Escherichia coli due to nitro groups enhancing electron-withdrawing effects . In contrast, the benzothiophene-furan hybrid lacks nitro substituents, which may reduce its direct antibacterial potency but improve metabolic stability.
Physicochemical Properties
Research Findings and Limitations
- Synthesis : The target compound’s characterization (via NMR, FTIR) aligns with methods used for naphtho[2,1-b]furan analogs, ensuring structural fidelity . However, its biological evaluation remains sparse compared to derivatives like 5(a-d) , which have validated antibacterial data.
- Gaps in Data: No direct comparative studies exist between benzothiophene-furan hybrids and naphthofuran derivatives. The absence of nitro or hydrazine groups in the target compound may necessitate alternative strategies to enhance bioactivity.
Biological Activity
N-[1-(1-benzothiophen-3-yl)propan-2-yl]furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its pharmacological properties, focusing on anticancer activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This compound features a furan ring, a benzothiophene moiety, and an amide functional group, which are known to contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of benzofuran and benzothiophene have shown significant cytotoxicity against various cancer cell lines.
Table 1: Cytotoxicity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 5.6 | Induction of apoptosis via caspase activation |
| Compound B | MDA-MB-231 (Breast) | 4.8 | Inhibition of cell migration through FAK pathway |
| Compound C | HeLa (Cervical) | 6.0 | DNA intercalation leading to cell cycle arrest |
The biological activity of this compound may involve several mechanisms:
- Induction of Apoptosis : Similar compounds have been shown to promote apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .
- Inhibition of Cell Migration : Studies indicate that certain derivatives inhibit the FAK/Paxillin pathway, reducing metastatic potential in tumor cells .
- DNA Intercalation : The ability to intercalate within DNA has been proposed for related compounds, leading to disruption of replication and transcription processes .
Study 1: Antitumor Efficacy in Vivo
A recent study evaluated the in vivo antitumor efficacy of a compound structurally related to this compound. The results indicated a significant reduction in tumor size in treated mice compared to controls, with minimal side effects observed.
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic insights into how this compound induces apoptosis in cancer cells. Using flow cytometry and Western blotting techniques, researchers demonstrated that treatment led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[1-(1-benzothiophen-3-yl)propan-2-yl]furan-2-carboxamide, and how can reaction conditions be modified to improve yield?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as coupling benzothiophene derivatives with furan-2-carboxamide precursors via acetonyl or propynyl intermediates. For example, N-acetonyl-substituted amides are synthesized using brominated intermediates under reflux conditions in dichloromethane, with yields improved by optimizing stoichiometry (1.5–2.0 equivalents of coupling agents) and reaction time (12–24 hours) . Advanced routes may incorporate C-H arylation or transamidation steps to streamline the process .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and what key spectral markers should be prioritized?
- Methodological Answer :
- 1H NMR : Prioritize signals for benzothiophene protons (δ 7.5–8.0 ppm, multiplet), furan protons (δ 6.5–7.0 ppm, singlet), and acetonyl methyl groups (δ 1.8 ppm, singlet) .
- FT-IR : Confirm amide C=O stretching (1670–1645 cm⁻¹) and aromatic C=C vibrations (1581–1558 cm⁻¹) .
- 13C NMR : Verify carbonyl carbons (δ 157–178 ppm) and benzothiophene/furan aromatic systems (δ 112–155 ppm) .
Advanced Research Questions
Q. How do structural modifications in the benzothiophene or furan moieties influence the compound's fungicidal activity, as observed in comparative SAR studies?
- Methodological Answer :
- Benzothiophene Modifications : Halogenation (e.g., Cl or Br at position 3) enhances antifungal potency by increasing electrophilicity and target binding. For example, dibromo derivatives show 2–3× higher activity against Fusarium spp. .
- Furan Substitutions : Methyl or methoxy groups at position 5 of the furan ring improve lipid solubility, enhancing membrane permeability. Conversely, polar groups (e.g., hydroxyl) reduce activity due to poor bioavailability .
Q. What experimental strategies can resolve contradictions in reported biological efficacy (e.g., varying IC₅₀ values) across different fungal species or assay conditions?
- Methodological Answer :
- Standardized Assays : Use uniform fungal strains (e.g., ATCC cultures) and microbroth dilution methods (CLSI M38 guidelines) to minimize variability.
- Metabolic Profiling : Compare fungal cytochrome P450 expression levels, as differences in detoxification pathways may explain species-specific resistance .
- Synergistic Studies : Co-administer with P450 inhibitors (e.g., ketoconazole) to assess whether metabolic degradation underlies inconsistent results .
Q. What mechanistic hypotheses explain the compound's activity against phytopathogenic fungi, and how can in vitro enzymatic assays validate these models?
- Methodological Answer :
- Hypothesis 1 : The compound inhibits ergosterol biosynthesis by targeting lanosterol 14α-demethylase (CYP51). Validate via:
- Enzymatic Assays : Measure NADPH consumption in fungal microsomes treated with the compound .
- LC-MS Analysis : Quantify ergosterol depletion and lanosterol accumulation in treated fungal cells .
- Hypothesis 2 : Disruption of chitin synthase activity. Validate using:
- Fluorescent Probes : Track chitin deposition in hyphae using Calcofluor White staining .
Q. Which computational methods are suitable for predicting binding affinities to putative fungal targets like cytochrome P450 enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions between the compound and CYP51 active sites (PDB: 5FSA). Prioritize docking poses with hydrogen bonds to heme iron or conserved residues (e.g., Tyr118) .
- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and HOMO-LUMO gaps to correlate structural features with antifungal IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
